

Physicochemical Properties of AB-CHMINACA Metabolite M5A: A Technical Guide

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Compound of Interest

Compound Name: AB-CHMINACA metabolite M5A

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Abstract

AB-CHMINACA, a potent synthetic cannabinoid, undergoes extensive metabolism in the human body, leading to various metabolites. Among these, M5A is a significant product of biotransformation. This technical guide provides a comprehensive overview of the known physicochemical properties of **AB-CHMINACA metabolite M5A**. It includes a summary of its chemical identifiers, solubility, and stability. Furthermore, this document outlines detailed experimental protocols for determining key physicochemical parameters and presents a diagram of the canonical signaling pathway associated with the parent compound, which is crucial for understanding the potential biological activity of its metabolites.

Introduction

AB-CHMINACA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide] is a synthetic cannabinoid receptor agonist that has been associated with significant public health concerns. Understanding the metabolic fate of this compound is critical for forensic analysis, toxicological assessment, and the development of potential therapeutic interventions. Metabolism of AB-CHMINACA primarily involves hydroxylation and carboxylation, leading to the formation of more polar metabolites that can be more readily excreted.

AB-CHMINACA metabolite M5A, formally known as 1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid, is a product of these metabolic processes. The introduction of a

hydroxyl group on the cyclohexyl ring and the hydrolysis of the amide to a carboxylic acid significantly increases the polarity and water solubility of the molecule compared to the parent compound.^[1] This guide focuses on the specific physicochemical characteristics of M5A, providing a valuable resource for researchers in the field.

Physicochemical Properties

The known physicochemical properties of **AB-CHMINACA metabolite M5A** are summarized in the tables below. It is important to note that while some data is available from vendors of analytical standards, comprehensive experimental determination of all parameters, such as LogP and pKa, is not widely published in peer-reviewed literature.

Table 1: Chemical Identification of AB-CHMINACA Metabolite M5A

Property	Value
IUPAC Name	1-[(4-Hydroxycyclohexyl)methyl]-1H-indazole-3-carboxylic acid
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₃
Molecular Weight	274.32 g/mol
CAS Number	2207957-90-0
Appearance	Crystalline solid
Purity	≥98% (mixture of diastereomers)

Table 2: Solubility and Stability of AB-CHMINACA Metabolite M5A

Property	Value
Solubility	
DMF	50 mg/mL
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL
DMSO	30 mg/mL
Ethanol	30 mg/mL
Stability	≥ 5 years (when stored at -20°C)

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of drug metabolites like M5A are crucial for obtaining reliable and reproducible data. The following sections outline generalized, best-practice methodologies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Protocol:

- Preparation of Saturated Solution: An excess amount of **AB-CHMINACA metabolite M5A** is added to a vial containing a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the aqueous phase.

- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved M5A is then determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).
- Calculation: The solubility is expressed in units such as mg/mL or μ g/mL.

Determination of Lipophilicity (LogP) by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating the octanol-water partition coefficient (LogP).[\[2\]](#)[\[3\]](#)

Protocol:

- System Preparation: An HPLC system equipped with a C18 column is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
- Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
- Sample Analysis: A solution of **AB-CHMINACA metabolite M5A** is injected into the HPLC system under the same conditions, and its retention time is measured.
- Calculation: The retention factor (k') for M5A is calculated from its retention time and the column dead time. The LogP of M5A is then determined by interpolation from the calibration curve.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable groups in a molecule.

Protocol:

- Sample Preparation: A known amount of **AB-CHMINACA metabolite M5A** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to

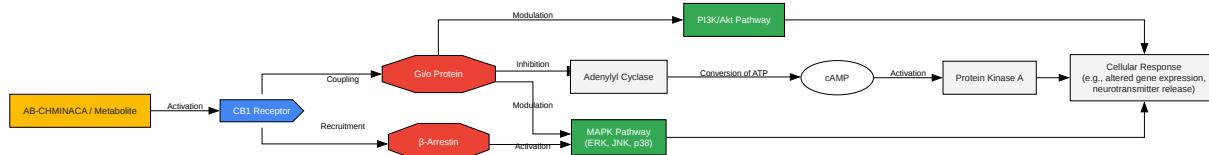
ensure solubility.

- **Titration:** The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the ionizable group has been neutralized. For molecules with multiple pKa values, multiple inflection points will be observed.

Mandatory Visualizations

Signaling Pathway of CB1 Receptor

AB-CHMINACA is a potent agonist of the CB1 receptor.^[4] While the specific interactions of its metabolites with the receptor are not fully elucidated, understanding the canonical CB1 signaling pathway is essential. Upon activation, the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.

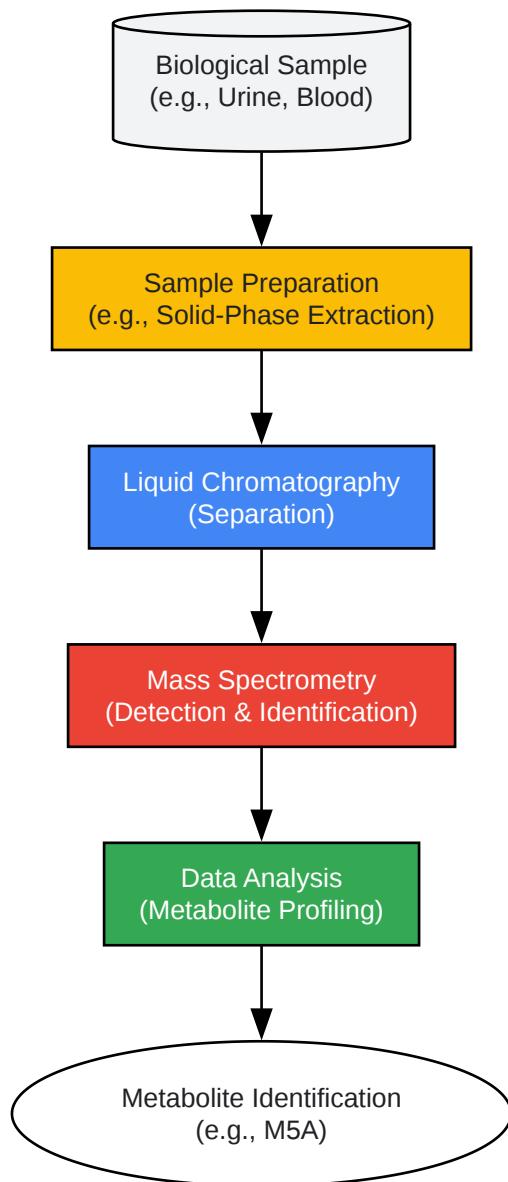


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Caption: CB1 Receptor Signaling Cascade.

Experimental Workflow for Metabolite Identification

The identification of metabolites like M5A from biological samples is a multi-step process that relies on advanced analytical techniques.



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Caption: Workflow for Synthetic Cannabinoid Metabolite Identification.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **AB-CHMINACA metabolite M5A**. The increased polarity of M5A compared to its parent compound, due to the presence of hydroxyl and carboxylic acid functional groups, is a key

characteristic influencing its pharmacokinetic profile. While some fundamental data is available, further experimental investigation is required to fully characterize its lipophilicity and ionization constants. The provided experimental protocols offer a framework for such studies. Additionally, understanding the CB1 receptor signaling pathway is crucial for predicting the potential biological activity of this and other metabolites of synthetic cannabinoids.

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